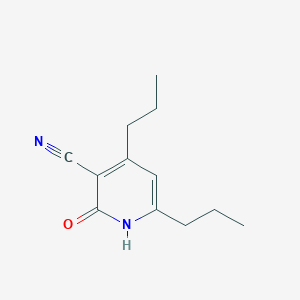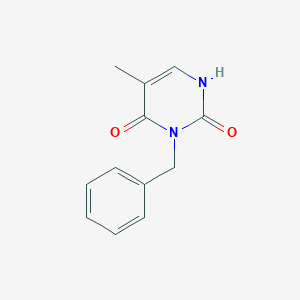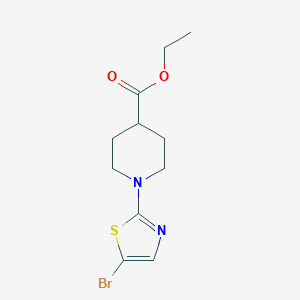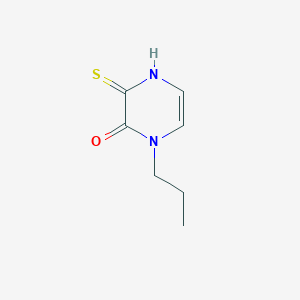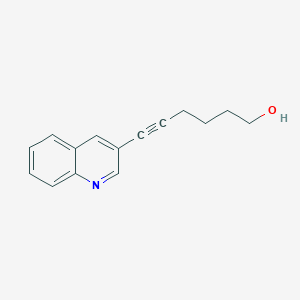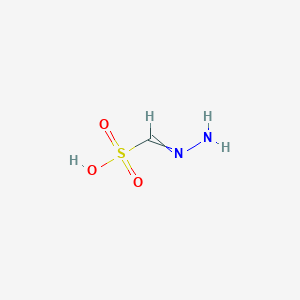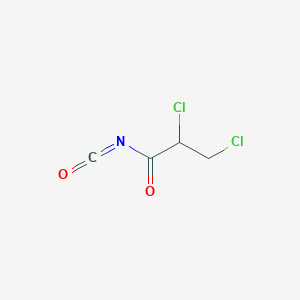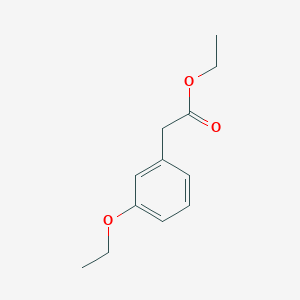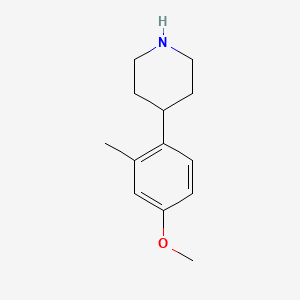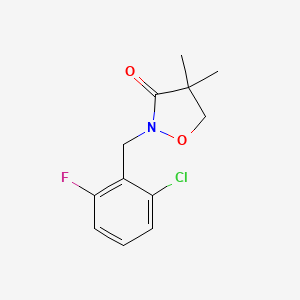
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one
Vue d'ensemble
Description
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated benzyl group attached to an isoxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The chlorinated and fluorinated benzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-(2-chloro-6-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one.
4,4-dimethylisoxazolidin-3-one: Another precursor used in the synthesis.
2-chloro-6-fluorobenzylamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its chlorinated and fluorinated benzyl group with the isoxazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
81778-13-4 |
|---|---|
Formule moléculaire |
C12H13ClFNO2 |
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
2-[(2-chloro-6-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13ClFNO2/c1-12(2)7-17-15(11(12)16)6-8-9(13)4-3-5-10(8)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
KMCVRANMVXCYQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)F)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
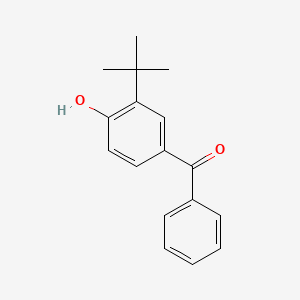
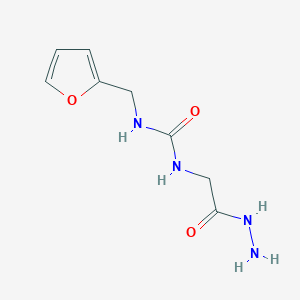
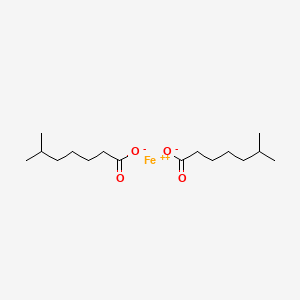
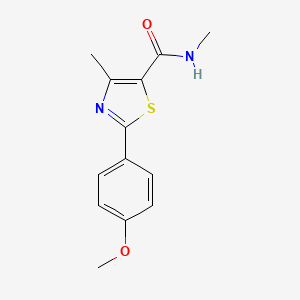
![8-Azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B8699506.png)
